3-[1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound featuring a pyrrole ring substituted with a thiophene group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common approach starts with the formation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. The thiophene group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated pyrrole derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene moieties.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl side chain.
Substitution: Electrophilic substitution reactions are feasible at the aromatic rings, especially the thiophene and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products depend on the specific reactions. For example, oxidation of the methoxyphenyl group can yield a carboxylic acid derivative, while reduction of the oxoethyl side chain can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.
Biology
Biologically, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into its biological activity could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is of significant interest. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the carboxylic acid moiety might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-[1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid stands out due to its combination of a methoxyphenyl group and a pyrrole ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20N2O4S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[1-[2-(2-methoxyanilino)-2-oxoethyl]-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C20H20N2O4S/c1-26-17-6-3-2-5-15(17)21-19(23)13-22-14(9-11-20(24)25)8-10-16(22)18-7-4-12-27-18/h2-8,10,12H,9,11,13H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
ZFMUWCMTEUUFTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=CC=C2C3=CC=CS3)CCC(=O)O |
Origin of Product |
United States |
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